6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione
Description
6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione is a heterocyclic compound featuring a fused thiazolo-triazine-dione core. Its structure includes a benzyl group at position 6 and a benzylidene moiety (an aromatic aldehyde-derived substituent) at position 2. The Z-configuration of the benzylidene group (as seen in closely related analogs) is critical for maintaining structural rigidity and optimizing interactions with biological targets .
Properties
CAS No. |
463364-60-5 |
|---|---|
Molecular Formula |
C19H13N3O2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-benzylidene-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H13N3O2S/c23-17-15(11-13-7-3-1-4-8-13)21-22-18(24)16(25-19(22)20-17)12-14-9-5-2-6-10-14/h1-10,12H,11H2/b16-12- |
InChI Key |
IGZGJDDQGLGXQH-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of benzylidene derivatives with thiazole and triazine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Antioxidant Activity : Research indicates that compounds similar to 6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione exhibit significant antioxidant properties. These properties are crucial for developing drugs aimed at combating oxidative stress-related diseases .
- Anticholinesterase Activity : A study highlighted the compound's effectiveness as an anti-acetylcholinesterase (anti-AChE) agent. This activity is valuable in the treatment of neurodegenerative diseases such as Alzheimer's disease . The structure of the compound allows it to interact effectively with the enzyme responsible for breaking down acetylcholine in the brain.
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains. Its ability to inhibit microbial growth makes it a candidate for developing new antibiotics or antimicrobial agents .
Biochemical Applications
- Biological Evaluation : The compound has been evaluated for its potential in modulating biological pathways. For instance, it has been tested for its effects on cell viability and apoptosis in cancer cell lines, indicating potential use in cancer therapy .
- Enzyme Inhibition Studies : There are ongoing studies focusing on the inhibition of specific enzymes by this compound, which could lead to breakthroughs in drug development targeting metabolic pathways involved in diseases like diabetes and obesity .
Materials Science
- Organic Electronics : Due to its unique electronic properties, 6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its stability and efficiency make it a suitable candidate for enhancing the performance of these devices .
Case Studies
Mechanism of Action
The mechanism of action of 6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substitutions on the benzylidene group (position 2) and the benzyl group (position 6). These modifications significantly influence physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison based on molecular data and research findings:
Table 1: Structural and Molecular Comparison
Key Findings
The dimethylamino group (electron-donating) in the NMe₂ analog (Row 2) improves aqueous solubility but may reduce membrane permeability .
Steric and Configurational Effects: The Z-configuration in brominated and unsubstituted analogs (Rows 1, 5) enforces a planar conformation, favoring interactions with flat binding pockets (e.g., acetylcholinesterase) .
Pharmacological Implications :
- Polar groups (ethoxy/methoxy, Row 3) improve solubility but may limit blood-brain barrier penetration, making them more suitable for peripheral targets .
- The unsubstituted benzylidene in the target compound maximizes π-π stacking with aromatic residues in enzymes, as suggested by 3D-QSAR models for acetylcholinesterase inhibitors .
Biological Activity
6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 347.39 g/mol. Its structure features a thiazolo-triazine framework that is known for its pharmacological potential.
Antibacterial Activity
Research indicates that derivatives of thiazolo-triazine compounds exhibit significant antibacterial properties. For instance, a study comparing various synthesized compounds showed that certain derivatives of thiazolo[3,2-b]-1,2,4-triazinones demonstrated superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Thiazolo-Triazine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Benzyl-2-benzylidene-7H-thiazolo(3,2-B)(1,2,4)triazine | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Compound A | Staphylococcus aureus | 4 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
Antifungal Activity
In addition to antibacterial properties, thiazolo-triazine derivatives have shown antifungal activity. A study highlighted that some compounds exhibited notable effects against fungal strains such as Candida albicans, suggesting their potential use in treating fungal infections .
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds have also been investigated. In vitro studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokines in cell cultures, indicating their potential in managing inflammatory diseases .
The biological activity of 6-Benzyl-2-benzylidene-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione is believed to be linked to its ability to interact with bacterial DNA gyrase and topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes in bacteria . Additionally, the presence of specific functional groups in the compound enhances its binding affinity to these targets.
Case Studies
Several case studies have illustrated the efficacy of this compound in various applications:
- Antibacterial Efficacy : A comparative study involving multiple synthesized thiazolo-triazine derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against resistant bacterial strains.
- Antifungal Treatment : Clinical evaluations of thiazolo-triazine derivatives indicated their effectiveness in treating systemic fungal infections in animal models.
- Anti-inflammatory Effects : Research involving inflammatory models showed that compounds based on the thiazolo-triazine structure significantly reduced inflammation markers compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-Benzyl-2-benzylidene-thiazolo-triazine-dione, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step condensation reactions. A general approach includes:
Thioureido-triazine intermediate formation : Reacting thiourea derivatives with triazine precursors under basic conditions (e.g., sodium acetate in acetic anhydride) .
Benzylidene incorporation : Condensation with substituted benzaldehydes under reflux (e.g., 2–4 hours in ethanol or DMF) .
- Optimization : Key parameters include solvent polarity (acetic acid for electrophilic substitution), temperature control (80–100°C), and catalyst use (e.g., KI for nucleophilic substitution) . Yields (~60–75%) depend on stoichiometric ratios and purification via column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., benzylidene =CH at δ 7.9–8.1 ppm) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, CN at ~2220 cm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 386–403 for analogs) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and substituent orientation .
Q. How is purity assessed, and what strategies improve reaction yields?
- Purity : HPLC with reverse-phase C18 columns (acetonitrile/water gradient) monitors impurities. Purity >95% is typical after recrystallization (ethanol/DMF) .
- Yield Optimization :
- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) .
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity) and catalyst loading (e.g., 1.2 eq. potassium carbonate) improve efficiency .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
- Approach :
- SAR Analysis : Compare substituent effects. For example, methoxy groups () enhance solubility but reduce membrane permeability vs. halogens () increasing target affinity .
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls to minimize variability .
- Example : A study found 4-chlorobenzylidene analogs () showed higher antimicrobial activity (MIC 2 µg/mL) than methoxy derivatives (MIC 10 µg/mL), attributed to electron-withdrawing effects .
Q. What computational methods predict the compound’s biological targets and binding modes?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase ATP-binding pockets) .
- MD Simulations : GROMACS assesses binding stability (e.g., RMSD <2 Å over 100 ns) .
- Case Study : Docking of thiazolo-triazine analogs with EGFR kinase (PDB: 1M17) revealed hydrophobic interactions with benzylidene groups and hydrogen bonds with triazine C=O .
Q. How to design experiments probing structure-activity relationships (SAR) for this compound?
- Strategy :
Substituent Variation : Synthesize analogs with halogens, alkoxy, or electron-donating groups at benzylidene positions .
Biological Profiling : Test against panels of enzymes (e.g., COX-2, topoisomerase II) and cancer cell lines .
- Table: SAR Trends in Analog Compounds
| Substituent (R) | Activity (IC, µM) | Target | Reference |
|---|---|---|---|
| 4-Cl | 1.2 (COX-2) | Enzyme | |
| 3,4-OCH | 8.5 (MCF-7 cells) | Cancer | |
| 4-F | 0.9 (Topo II) | Enzyme |
Q. What challenges arise in solubility and formulation for in vivo studies?
- Issues : Low aqueous solubility due to hydrophobic benzylidene groups (<10 µg/mL in PBS) .
- Solutions :
- Nanoparticle Encapsulation : Use PLGA or liposomes (size <200 nm via dynamic light scattering) to enhance bioavailability .
- Prodrug Design : Introduce phosphate esters at hydroxyl groups for pH-dependent release .
Q. What strategies enable selective functionalization of the thiazolo-triazine core?
- Methods :
- Regioselective Alkylation : Protect the triazine N-7 position with tert-butoxycarbonyl (Boc) before benzylation .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh), KCO) introduces aryl groups at C-6 .
- Example : Microwave-assisted Heck reaction (120°C, 30 min) added styryl groups at C-2 with 85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
